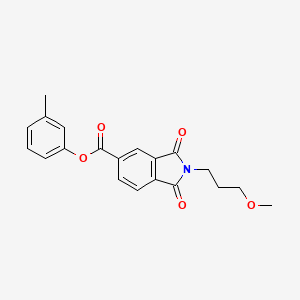
3-methylphenyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYLPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is an organic compound with a complex structure that includes aromatic rings and functional groups
Méthodes De Préparation
The synthesis of 3-METHYLPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3-methylphenyl derivatives with 3-methoxypropyl intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient production.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-METHYLPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-METHYLPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to specific biological effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-METHYLPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE include:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar structural features and is used in similar applications.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with comparable properties and uses.
The uniqueness of 3-METHYLPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific functional groups and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C20H19NO5 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(3-methylphenyl) 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-13-5-3-6-15(11-13)26-20(24)14-7-8-16-17(12-14)19(23)21(18(16)22)9-4-10-25-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Clé InChI |
NEUYOKAGKHYJEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



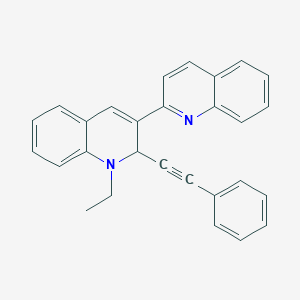

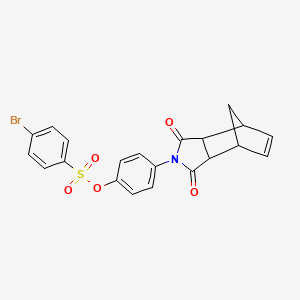
![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)


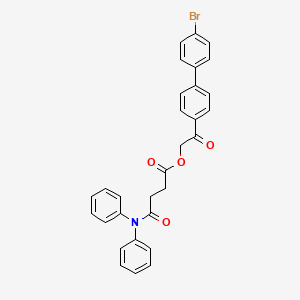
![4-methyl-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12471628.png)
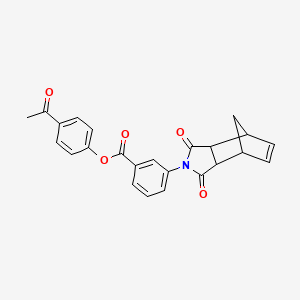
![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12471640.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471647.png)
![2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12471648.png)
![4-[1-(3-Chlorobenzamido)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino]-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B12471656.png)
